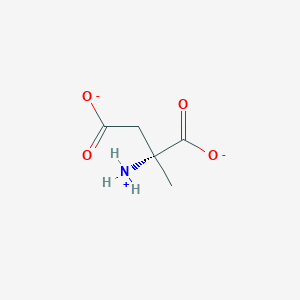
(R)-(-)-2-Amino-2-methylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (color, state of matter under standard conditions) and its role or uses in industry or biological systems.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Renewable Resource Conversion
A study by J. Verduyckt et al. (2017) explored the Ru-catalyzed hydrogenation–decarbonylation of amino acids to bio-based primary amines, showcasing a method that operates at lower temperatures to produce primary amines with high yields. This process is significant for converting renewable resources into valuable chemicals, with the potential to recycle the cleaved carbon as CH4 for energy purposes.
Biocatalysis and Synthesis
K. Hernández et al. (2017) achieved the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This method combines aldol reactions with stereoselective transamination, highlighting the utility of (R)-(-)-2-Amino-2-methylbutanedioic acid in synthesizing chiral building blocks for drug development and industrial applications (Hernández et al., 2017).
Ehrlich Pathway in Fermented Foods
Research by Katrin Matheis et al. (2016) focused on the Ehrlich pathway, a biochemical process that converts amino acids into alcohols in fermented foods. This study provides insights into the enantiomeric distribution of metabolites derived from amino acids like l-isoleucine, which is closely related to the study compound, offering a deeper understanding of flavor compound formation in food (Matheis et al., 2016).
Structural Elucidation
The work of R. W. Seidel et al. (2020) on the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid underscores the importance of understanding molecular interactions and preferred conformations in the solid state. Although this study focuses on a different but related compound, it exemplifies the broader applicability of (R)-(-)-2-Amino-2-methylbutanedioic acid in studying chiral chemical compounds (Seidel et al., 2020).
Enantioselective Sensors
Shanshan Yu and L. Pu (2010) developed enantioselective fluorescent sensors for detecting chiral compounds, demonstrating the potential of (R)-(-)-2-Amino-2-methylbutanedioic acid in creating sensitive detection systems for chiral analysis, which is crucial for pharmaceutical research and environmental monitoring (Yu & Pu, 2010).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions or applications for the compound.
For a specific compound, these details can often be found in scientific literature. Tools like Google Scholar, PubMed, and others can be used to find relevant papers. Each paper can then be analyzed to extract the required information. The analysis should be done critically, considering the source of the information and the methods used to obtain it.
I hope this information is helpful and encourages you to explore further. If you have any more questions, feel free to ask!
properties
IUPAC Name |
(2R)-2-amino-2-methylbutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDJFPMMUKOI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Amino-2-methylbutanedioic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)




![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)



